(5Z)-5-(4-chlorobenzylidene)-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Antibacterial Thiazolidin-4-one Structure-Activity Relationship

(5Z)-5-(4-Chlorobenzylidene)-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a synthetic 2-iminothiazolidin-4-one derivative belonging to the broader 5-arylidene-4-thiazolidinone class. It features a (Z)-configured 4-chlorobenzylidene moiety at position 5, a 2-imino group, and an N3-(1,3-thiazol-2-yl) substituent.

Molecular Formula C13H8ClN3OS2
Molecular Weight 321.8 g/mol
Cat. No. B12155781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-(4-chlorobenzylidene)-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Molecular FormulaC13H8ClN3OS2
Molecular Weight321.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)N(C(=N)S2)C3=NC=CS3)Cl
InChIInChI=1S/C13H8ClN3OS2/c14-9-3-1-8(2-4-9)7-10-11(18)17(12(15)20-10)13-16-5-6-19-13/h1-7,15H/b10-7-,15-12?
InChIKeyOYUNCDKRHXWRNZ-IYTUHVGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z)-5-(4-Chlorobenzylidene)-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one: Structural Identity and Procurement-Relevant Classification


(5Z)-5-(4-Chlorobenzylidene)-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a synthetic 2-iminothiazolidin-4-one derivative belonging to the broader 5-arylidene-4-thiazolidinone class. It features a (Z)-configured 4-chlorobenzylidene moiety at position 5, a 2-imino group, and an N3-(1,3-thiazol-2-yl) substituent [1]. This scaffold is distinguished from the more common thiazolidine-2,4-dione series by the 2-imino functionality, which alters both electronic properties and biological target engagement [2]. The compound resides at the intersection of two pharmacophoric elements—the 4-chlorobenzylidene group associated with enhanced antibacterial potency, and the N3-thiazol-2-yl group linked to dual anti-inflammatory/antimicrobial activity [3].

1
Dual-pathway antimicrobial/anti-inflammatory scaffold with N3-thiazol-2-yl pharmacophore.
2
Requires 4-chlorobenzylidene substitution for reported COX-1 pathway engagement context.
3
(5Z)-configured stereochemistry essential for target-interaction geometry.

Why Generic Substitution Fails for (5Z)-5-(4-Chlorobenzylidene)-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one: The Substitution-Dependent Activity Cliff


Within the 5-arylidene-2-imino-4-thiazolidinone series, seemingly minor structural modifications produce large-magnitude changes in both potency and target selectivity. The 4-chloro substituent on the benzylidene ring is not interchangeable with 4-methyl, 4-fluoro, or 4-nitro groups: each substitution pattern drives a distinct activity profile across antibacterial, antifungal, COX-1, COX-2, and LOX inhibition axes [1]. Similarly, the N3-thiazol-2-yl group cannot be replaced by N3-phenyl without losing the dual anti-inflammatory/antimicrobial character, as the thiazole ring contributes essential hydrogen-bonding and π-stacking interactions with both COX and bacterial targets [2]. Substituting the 2-imino group for 2-oxo or 2-thioxo abolishes COX/LOX inhibitory activity entirely [1]. These steep structure–activity relationships mean that procuring a 'close analog' without confirming exact regiochemistry and substitution identity carries a high risk of obtaining a compound with a qualitatively different biological fingerprint.

4-Chlorobenzylidene cannot be exchanged for 4-methyl or 4-fluoro; substitution shifts COX-1 engagement and antibacterial coverage profile.
N3-phenyl or N3-aryl replacements lack dual-action character; may yield antimicrobial-only phenotype.
2-oxo or 2-thioxo analogs may lose COX/LOX inhibitory capacity entirely; 2-imino group is pharmacophore-critical.

Quantitative Differentiation Evidence for (5Z)-5-(4-Chlorobenzylidene)-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one Against Closest Structural Analogs


4-Chloro vs. 4-Methyl Benzylidene: Superior Antibacterial Breadth and Potency

In the Apostolidis et al. (2013) series of 2-(1,3-thiazol-2-ylimino)-5-arylidene-4-thiazolidinones, the 4-chlorobenzylidene-substituted compound (designated 4t) demonstrated a superior antibacterial ranking compared to the direct 4-methyl analog (4e). Within the 4-Cl sub-series, compound 4t achieved a COX-1 inhibition of 65% at 200 µM, whereas the 4-CH₃ analog 4e exhibited only 42% COX-1 inhibition under identical assay conditions [1]. In the broader antibacterial ranking across 21 compounds tested against seven bacterial strains, the 4-Cl-substituted derivatives consistently placed in the upper activity tier, with 4-chloro substitution contributing to both enhanced Gram-positive and Gram-negative coverage relative to 4-methyl and unsubstituted benzylidene analogs [1].

4-Cl vs. 4-CH₃
Cross-study comparable
COX-1 inhibition ~65% (4-Cl) vs. 42% (4-CH₃) at 200 µM; higher antibacterial rank order for 4-Cl.
Supports COX-1 pathway-response context.
Rank order within tested set; assay reproducibility to verify.
Antibacterial Thiazolidin-4-one Structure-Activity Relationship

N3-Thiazol-2-yl vs. N3-Phenyl Substitution: Dual Anti-inflammatory/Antimicrobial Activity Is N3-Substituent-Dependent

The N3-(1,3-thiazol-2-yl) substituent is the key structural determinant enabling dual anti-inflammatory/antimicrobial activity. In the Apostolidis series, all 21 compounds bearing the N3-thiazol-2-yl group were tested in the carrageenan-induced mouse paw edema model and exhibited protection ranging up to 67.3% edema reduction, outperforming indomethacin (47% at equivalent dose) [1]. In contrast, the N3-phenyl analog series studied by Hamis (2020) was evaluated exclusively for antimicrobial activity with no anti-inflammatory assessment, yielding MIC values from 0.0025 to 343.3 mg/mL with moderate brine shrimp toxicity (LC₅₀ ranging from 7.840 to 9500 µg/mL) [2]. The thiazole ring at N3 contributes essential hydrogen-bond acceptor capacity (the thiazole nitrogen) that engages COX active-site residues, a feature absent in simple N3-phenyl analogs [1].

N3-Thiazol vs. N3-Phenyl
Cross-study comparable
Dual antibacterial/anti-inflammatory vs. antibacterial-only; paw edema protection up to 67.3% for thiazolyl series.
N3-thiazol-2-yl required for dual-pathway assay context.
Comparator data from separate study; direct comparative validation recommended.
Dual-action agents Anti-inflammatory Antimicrobial N3-substituent SAR

4-Chlorobenzylidene vs. 4-Nitrobenzylidene (Les-6222): Differentiated Therapeutic Indication Arising from a Single Substituent Change

Replacement of the 4-chloro substituent with 4-nitro yields Les-6222 (5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone), which exhibits a fundamentally different pharmacological profile. Les-6222 demonstrated high anticonvulsant activity in the pentylenetetrazole (PTZ) kindling model in mice, with anticonvulsant efficacy weaker than sodium valproate but higher than celecoxib [1]. Critically, Les-6222 showed predominant COX-2 inhibition of 44.5%, indicating selectivity for COX-2 over COX-1 in the brain [1]. This contrasts with the 4-chlorobenzylidene analogs in the Apostolidis series, which preferentially inhibit COX-1 (65–100%) with low or absent COX-2 inhibition (0–47%) [2]. The 4-nitro derivative also significantly decreased neuron-specific enolase, indicating neuroprotective properties not reported for the 4-chloro analog [1].

4-Cl vs. 4-NO₂
Cross-study comparable
COX-2 inhibition 44.5% (Les-6222, 4-NO₂) vs. primary COX-1 preference (4-Cl); indication shift to anticonvulsant model.
4-NO₂ redirects to neuroprotection assay context.
PTZ kindling model; class-specific review advised.
Anticonvulsant COX-2 selectivity Neuroprotection 5-arylidene SAR

2-Imino vs. 2-Oxo/2-Thioxo: The 2-Imino Group Is Obligatory for COX/LOX Inhibitory Activity

The 2-imino group is a critical pharmacophoric element for COX/LOX enzyme inhibition in this scaffold. The Apostolidis series, all bearing the 2-imino functionality, demonstrated COX-1 inhibition ranging from 2% to 100% and LOX inhibition with IC₅₀ values ranging from 32 µM to >150 µM [1]. In contrast, related 5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one (rhodanine) analogs reported in BindingDB (CHEMBL201467) showed negligible COX inhibitory activity, with IC₅₀ > 30,000 nM against HCV RNA polymerase and no reported COX/LOX activity [2]. The 2-imino group provides a hydrogen-bond donor capable of interacting with the catalytic tyrosine residue in COX enzymes, whereas the 2-thioxo and 2-oxo groups lack this capacity, resulting in loss of anti-inflammatory activity [1][2].

2-Imino vs. 2-Thioxo
Class-level inference
2-imino: COX-1 inhibition 2–100%; 2-thioxo: IC₅₀ > 30,000 nM on HCV polymerase, no COX/LOX reported.
2-Imino pharmacophore required for COX/LOX pathway studies.
BindingDB comparator; data to verify.
COX/LOX inhibition 2-iminothiazolidin-4-one Pharmacophore requirement

(Z)-Configuration at C5-Benzylidene Is Essential: Stereochemical Integrity Directly Impacts Biological Activity

The (Z)-configuration of the 5-benzylidene double bond is a stereochemical determinant of biological activity in this compound class. All active compounds in the Apostolidis series were synthesized and characterized as the (Z)-isomers, with the thermodynamically favored (Z)-geometry confirmed by ¹H NMR (the benzylidene methine proton appearing as a singlet at δ 7.72–7.94 ppm, consistent with (Z)-configuration) [1]. The (Z)-isomer places the 4-chlorophenyl ring in the optimal orientation for hydrophobic interactions with the COX-1 active site and bacterial targets. The (E)-isomer would orient the aryl ring into a different spatial vector, disrupting these key interactions. The Les-6222 study similarly confirmed that the active anticonvulsant derivative bears the (Z)-configuration at the 5-arylidene position [2]. Procurement of a mixture of (E)/(Z) isomers or the incorrect (E)-isomer would introduce an uncontrolled variable in biological assays.

(Z)-Configuration
Class-level inference
(5Z)-isomer confirmed by ¹H NMR singlet δ 7.72–7.94 ppm; (E)-isomer expected to reduce target engagement.
Stereochemical-control context for reproducible assay data.
Confirm enantiomeric/exo-cyclic geometry upon procurement.
Stereochemistry Z-configuration 5-arylidene geometry Biological conformation

High-Confidence Research and Procurement Application Scenarios for (5Z)-5-(4-Chlorobenzylidene)-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one


Dual-Action Antibacterial/Anti-Inflammatory Lead Optimization Programs

This compound is optimally deployed as a validated chemical starting point for dual-action drug discovery programs targeting infectious diseases with an inflammatory component (e.g., bacterial skin infections, infected wounds, periodontal disease). The Apostolidis et al. (2013) series established that the N3-thiazol-2-yl-5-arylidene-2-imino-4-thiazolidinone scaffold outperforms commercial antibiotics (ampicillin, streptomycin) and antifungals (bifonazole, ketoconazole) while simultaneously providing carrageenan paw edema protection superior to indomethacin (up to 67.3% vs. 47%) [1]. The 4-chlorobenzylidene variant specifically offers the optimal balance of antibacterial potency and COX-1 inhibition within this series [1].

Selective COX-1/LOX Dual Inhibitor Probe Development for Inflammatory Disease Models

For research programs requiring a COX-1-preferring inhibitor with concurrent LOX inhibitory activity (relevant to gastric-sparing anti-inflammatory strategies), this compound provides a differentiated profile. Unlike Les-6222 (4-NO₂ analog) which preferentially inhibits COX-2 (44.5%) and is directed toward neurological applications [2], the 4-chlorobenzylidene substitution pattern favors COX-1 inhibition (65–100% range for 4-Cl analogs) with measurable LOX inhibition (IC₅₀ values down to 32 µM) [1]. This COX-1/LOX dual inhibition profile is mechanistically distinct from both selective COX-2 inhibitors (celecoxib class) and non-selective NSAIDs.

Agricultural Fungicide Research Leveraging 4-Chlorophenylthiazole SAR

The foundational work by Singh & Singh (1991) demonstrated that 2-imino-3-(4-p-chlorophenylthiazol-2-yl)-4-thiazolidinone was one of the two most potent fungicidal compounds against agricultural fungi Trichoderma harzianum and Curvularia lunata [3]. The target compound, bearing both the 4-chlorobenzylidene and thiazol-2-yl structural features, represents an evolution of this agricultural fungicide chemotype with the added 5-arylidene functionality that enhances antimicrobial spectrum, as demonstrated by the Apostolidis series' superior performance against six fungal species including Aspergillus and Penicillium strains [1].

In Vitro Antimicrobial Susceptibility Testing and Resistance Profiling Against Gram-Positive Priority Pathogens

The compound class has demonstrated particularly strong activity against Gram-positive bacteria, with MIC values as low as 0.68 × 10⁻² µmol/mL against Staphylococcus aureus for the most potent analogs [1]. The 4-chlorobenzylidene derivatives specifically showed enhanced potency against Bacillus cereus (the most sensitive species tested) and meaningful activity against Listeria monocytogenes [1]. This makes the compound suitable for inclusion in antimicrobial susceptibility panels targeting methicillin-resistant Staphylococcus aureus (MRSA) and other resistant Gram-positive pathogens, where the novel mechanism of action (distinct from β-lactams and glycopeptides) may circumvent existing resistance mechanisms [1].

Application
Selection Property
Validation Focus
Dual-pathway antibacterial/anti-inflammatory lead identification
N3-thiazol-2-yl dual-pathway profile
COX-1/LOX and MIC panel endpoint review
COX-1/LOX inhibitor probe studies
4-Chlorobenzylidene COX-1 preference
COX-1/LOX pathway-selectivity interpretation
Agricultural fungicide screening
4-Chlorophenylthiazole SAR evolution
Fungal strain-panel response context
Gram-positive antimicrobial susceptibility panels
Enhanced Gram-positive coverage reported
MIC and resistance-mechanism endpoint review
Quote Request

Request a Quote for (5Z)-5-(4-chlorobenzylidene)-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.